molecular formula C10H14O B6155245 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, Mixture of diastereomers CAS No. 1823713-03-6

1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, Mixture of diastereomers

Cat. No.: B6155245
CAS No.: 1823713-03-6
M. Wt: 150.22 g/mol
InChI Key: TWEMUDJSTMUNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, Mixture of diastereomers is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves a series of reactions starting from commercially available starting materials. The key steps involve the formation of the bicyclo[2.2.1]hept-5-en-2-yl moiety followed by the addition of a propenyl group and a hydroxyl group to the bicyclic ring system.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Propargyl alcohol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride to form bicyclo[2.2.1]hept-5-en-2-one", "Step 2: Reduction of bicyclo[2.2.1]hept-5-en-2-one with sodium borohydride to form bicyclo[2.2.1]hept-5-en-2-ol", "Step 3: Addition of propargyl alcohol to the double bond of bicyclo[2.2.1]hept-5-en-2-ol in the presence of acetic acid to form 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-yn-1-ol", "Step 4: Hydrogenation of 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-yn-1-ol in the presence of palladium on carbon catalyst to form 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol", "Step 5: Separation of diastereomers by column chromatography" ] }

CAS No.

1823713-03-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-en-1-ol

InChI

InChI=1S/C10H14O/c1-2-10(11)9-6-7-3-4-8(9)5-7/h2-4,7-11H,1,5-6H2

InChI Key

TWEMUDJSTMUNLY-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1CC2CC1C=C2)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.